ASP-4058 hydrochloride

Description

Propriétés

IUPAC Name |

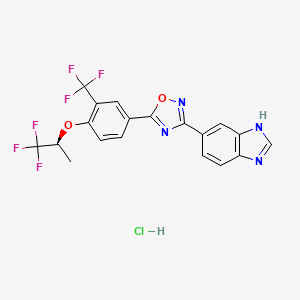

3-(3H-benzimidazol-5-yl)-5-[3-(trifluoromethyl)-4-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F6N4O2.ClH/c1-9(18(20,21)22)30-15-5-3-11(6-12(15)19(23,24)25)17-28-16(29-31-17)10-2-4-13-14(7-10)27-8-26-13;/h2-9H,1H3,(H,26,27);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUYZACYZSOZCV-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952510-14-4 | |

| Record name | Asp-4058 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952510144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASP-4058 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q305243EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ASP-4058 Hydrochloride: An In-Depth Technical Guide to its S1P1/S1P5 Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-4058 hydrochloride is a novel, orally active agonist of the sphingosine-1-phosphate (S1P) receptors.[1] It demonstrates high selectivity for the S1P receptor subtypes 1 (S1P1) and 5 (S1P5) over other subtypes (S1P2, S1P3, and S1P4).[2][3][4][5] This selectivity profile suggests potential therapeutic applications with a more favorable safety margin compared to non-selective S1P receptor modulators like fingolimod (B1672674), particularly concerning adverse effects such as bradycardia, which is associated with S1P3 activation.[1][6][2] This technical guide provides a comprehensive overview of the S1P1/S1P5 selectivity of ASP-4058, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: S1P Receptor Subtype Selectivity

The selectivity of this compound for S1P receptor subtypes has been quantified using functional assays that measure the agonistic activity of the compound. The following table summarizes the half-maximal effective concentrations (EC50) of ASP-4058 and the non-selective agonist fingolimod phosphate (B84403) for human S1P receptor subtypes. The data clearly illustrates the preferential activation of S1P1 and S1P5 by ASP-4058.

| Compound | hS1P1 EC50 (nM) (95% CI) | hS1P2 EC50 (nM) (95% CI) | hS1P3 EC50 (nM) (95% CI) | hS1P4 EC50 (nM) (95% CI) | hS1P5 EC50 (nM) (95% CI) |

| ASP-4058 | 0.33 (0.24–0.45) | >1000 | >1000 | >1000 | 0.78 (0.53–1.1) |

| Fingolimod phosphate | 0.20 (0.13–0.30) | >1000 | 1.1 (0.81–1.5) | 0.95 (0.61–1.5) | 0.23 (0.16–0.33) |

Data sourced from Yamamoto et al., 2014.[6]

Experimental Protocols: GTPγS Binding Assay

The functional selectivity of ASP-4058 was determined using a GTPγS binding assay, a widely accepted method for measuring the activation of G protein-coupled receptors (GPCRs) like the S1P receptors.[7][8][9]

Principle of the Assay

Agonist binding to a GPCR promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit, leading to its activation. The GTPγS binding assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which, upon binding to the Gα subunit, results in a persistent activated state. The amount of incorporated [35S]GTPγS is directly proportional to the extent of receptor activation by the agonist.[8][9]

Detailed Methodology

The following protocol is a representative method for determining the agonistic effects of compounds on human S1P receptor subtypes, based on the procedures described for ASP-4058.[6]

1. Membrane Preparation:

-

Cell membranes are prepared from cell lines overexpressing each of the human S1P receptor subtypes (hS1P1, hS1P2, hS1P3, hS1P4, and hS1P5).

2. Assay Buffer Composition:

-

A typical assay buffer consists of:

-

50 mM HEPES (pH 7.4)

-

100 mM NaCl

-

5 mM MgCl2

-

1 µM GDP

-

0.1% Bovine Serum Albumin (BSA)

-

3. Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer

-

Cell membranes (containing a specific S1P receptor subtype)

-

Varying concentrations of ASP-4058 or a reference compound (e.g., fingolimod phosphate)

-

0.1 nM [35S]GTPγS

-

-

The plates are incubated at 30°C for 60 minutes to allow for receptor activation and [35S]GTPγS binding.

4. Termination and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes while allowing unbound [35S]GTPγS to pass through.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is then quantified using a scintillation counter.

5. Data Analysis:

-

The specific binding of [35S]GTPγS is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS) from the total binding.

-

Concentration-response curves are generated by plotting the specific binding against the logarithm of the agonist concentration.

-

The EC50 values, representing the concentration of the agonist that produces 50% of the maximal response, are determined using non-linear regression analysis.[6]

Mandatory Visualizations

S1P1 and S1P5 Signaling Pathways

The activation of S1P1 and S1P5 receptors by an agonist like ASP-4058 initiates downstream signaling cascades that mediate various cellular responses.

Caption: Simplified signaling pathways of S1P1 and S1P5 receptors activated by ASP-4058.

Experimental Workflow for Determining S1P Receptor Selectivity

The following diagram illustrates the logical flow of the experimental process used to determine the S1P receptor selectivity of ASP-4058.

Caption: Workflow for determining the S1P receptor selectivity of ASP-4058.

Conclusion

This compound is a potent and selective agonist for the S1P1 and S1P5 receptors, as demonstrated by in vitro functional assays.[6][2][3][4][5] The significant separation in agonistic activity between S1P1/S1P5 and S1P2/S1P3/S1P4 highlights its potential for targeted therapeutic intervention in diseases where modulation of S1P1 and S1P5 signaling is beneficial, such as autoimmune disorders.[6][2] The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working with this and similar compounds.

References

- 1. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Sphingosine 1-Phosphate Receptor 5 (S1P5) Deficiency Promotes Proliferation and Immortalization of Mouse Embryonic Fibroblasts | MDPI [mdpi.com]

- 4. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]

- 6. mdpi.com [mdpi.com]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: ASP-4058 Hydrochloride - A Novel S1P1 and S1P5 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP-4058 hydrochloride is a novel, orally bioavailable, selective agonist of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1][2][3] Developed by Astellas Pharma Inc., this small molecule has demonstrated potential as a therapeutic agent for autoimmune diseases, particularly multiple sclerosis. Its selectivity for S1P1 and S1P5 is believed to offer a more favorable safety profile compared to less selective S1P receptor modulators, such as fingolimod (B1672674), by minimizing effects on other S1P receptor subtypes that are associated with adverse effects like bradycardia. This technical guide provides a comprehensive overview of the discovery, preclinical development, and available clinical data for this compound, including detailed experimental protocols and a summary of its pharmacological profile.

Introduction to this compound

ASP-4058, chemically known as 5-{5-[3-(trifluoromethyl)-4-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}phenyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole hydrochloride, is a next-generation S1P receptor agonist.[1][3] S1P receptors are a class of G protein-coupled receptors that play a crucial role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation.[1][2][3] By acting as an agonist at the S1P1 receptor on lymphocytes, ASP-4058 induces receptor internalization, thereby sequestering lymphocytes in the lymph nodes and preventing their infiltration into the central nervous system (CNS) in the context of autoimmune neuroinflammation.[1] Furthermore, its agonistic activity on S1P5 receptors, which are expressed on oligodendrocytes, suggests a potential direct role in promoting myelin sheath integrity and repair within the CNS.[1][2]

Chemical Properties

| Property | Value |

| Chemical Formula | C19H13ClF6N4O2 |

| Molecular Weight | 478.78 g/mol |

| CAS Number | 952510-14-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Discovery and Preclinical Development

The discovery of ASP-4058 was driven by the need for a more selective S1P receptor modulator with an improved safety profile over existing therapies. Preclinical studies have demonstrated its potent and selective activity, as well as its efficacy in animal models of multiple sclerosis.

In Vitro Pharmacology

The in vitro activity of ASP-4058 was characterized using GTPγS binding assays to determine its functional activity at the human S1P receptors.

| Receptor Subtype | EC50 (nM) of ASP-4058 | EC50 (nM) of Fingolimod-P |

| S1P1 | 7.4 | 0.3 |

| S1P2 | >1000 | >1000 |

| S1P3 | >1000 | 1.1 |

| S1P4 | >1000 | 0.6 |

| S1P5 | 7.5 | 0.3 |

| Data extracted from Yamamoto R, et al. PLoS One. 2014;9(10):e110819.[1] |

The agonistic activities of ASP-4058 and the active phosphate (B84403) metabolite of fingolimod (fingolimod-P) were assessed using a GTPγS binding assay with membranes prepared from CHO cells stably expressing each human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, and S1P5).

-

Membrane Preparation: CHO cells overexpressing a specific S1P receptor subtype were cultured and harvested. The cells were then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) and centrifuged to pellet the cell membranes. The resulting membrane pellet was resuspended in an appropriate assay buffer.

-

Assay Procedure: The assay was performed in a 96-well plate format. The reaction mixture contained the cell membranes, various concentrations of the test compound (ASP-4058 or fingolimod-P), GDP, and [35S]GTPγS in an assay buffer.

-

Incubation: The plates were incubated at 30°C for 60 minutes to allow for agonist-induced G-protein activation and the binding of [35S]GTPγS.

-

Termination and Detection: The reaction was terminated by rapid filtration through a glass fiber filter plate, which traps the [35S]GTPγS-bound membranes. The radioactivity on the filters was then quantified using a scintillation counter.

-

Data Analysis: The concentration-response curves were generated, and the EC50 values were calculated using a non-linear regression analysis.

In Vivo Pharmacology

The in vivo effects of ASP-4058 were evaluated in rodent models of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.

Rat EAE Model (Prophylactic Treatment)

| Treatment Group | Mean Maximum Clinical Score |

| Vehicle | 3.5 ± 0.3 |

| ASP-4058 (0.03 mg/kg) | 1.8 ± 0.5* |

| ASP-4058 (0.1 mg/kg) | 0.5 ± 0.3 |

| ASP-4058 (0.3 mg/kg) | 0.1 ± 0.1 |

| p < 0.05, **p < 0.01 vs. Vehicle. Data extracted from Yamamoto R, et al. PLoS One. 2014;9(10):e110819.[1] |

Mouse Relapsing-Remitting EAE Model (Therapeutic Treatment)

| Treatment Group | Cumulative Clinical Score (Day 18-45) |

| Vehicle | 25.4 ± 3.1 |

| ASP-4058 (0.1 mg/kg) | 6.9 ± 2.9 |

| ASP-4058 (0.3 mg/kg) | 5.6 ± 2.2 |

| **p < 0.01 vs. Vehicle. Data extracted from Yamamoto R, et al. PLoS One. 2014;9(10):e110819.*[1] |

-

Animal Models: Lewis rats were used for the acute EAE model, and SJL/J mice were used for the relapsing-remitting EAE model.

-

Induction of EAE:

-

Rats: EAE was induced by immunization with an emulsion of guinea pig spinal cord homogenate in complete Freund's adjuvant (CFA).

-

Mice: EAE was induced by immunization with a peptide fragment of proteolipid protein (PLP139-151) in CFA, followed by the administration of pertussis toxin.

-

-

Drug Administration: ASP-4058 was administered orally, once daily, starting from the day of immunization (prophylactic model) or after the onset of the first clinical signs (therapeutic model).

-

Clinical Score Assessment: Animals were observed daily, and clinical signs of EAE were scored on a scale of 0 to 5, where 0 represents no signs and 5 represents a moribund state.

-

Lymphocyte Counting: Blood samples were collected, and peripheral blood lymphocyte counts were determined using an automated hematology analyzer to assess the pharmacodynamic effect of ASP-4058.

Mechanism of Action and Signaling Pathways

ASP-4058 exerts its therapeutic effects primarily through its agonist activity at S1P1 and S1P5 receptors.

S1P1 Receptor Signaling and Lymphocyte Trafficking

Activation of S1P1 receptors on lymphocytes by ASP-4058 leads to the internalization of the receptor. This renders the lymphocytes unresponsive to the endogenous S1P gradient that is necessary for their egress from secondary lymphoid organs. The resulting sequestration of lymphocytes in the lymph nodes reduces the number of circulating autoreactive lymphocytes that can infiltrate the CNS and cause inflammation and demyelination.

S1P5 Receptor Signaling and Potential Neuroprotective Effects

S1P5 receptors are predominantly expressed in the CNS on oligodendrocytes, the cells responsible for myelination. The activation of S1P5 by ASP-4058 may promote the survival and maturation of oligodendrocytes, potentially contributing to remyelination and neuroprotection.

Chemical Synthesis

While the detailed, step-by-step synthesis of this compound is proprietary information of Astellas Pharma Inc. and not publicly available, a plausible synthetic route can be postulated based on the synthesis of similar benzimidazole (B57391) and oxadiazole-containing compounds. The synthesis would likely involve the formation of the central 1,2,4-oxadiazole (B8745197) ring, followed by the construction of the benzimidazole moiety, and finally, the introduction of the chiral trifluoromethyl-containing ether side chain.

Clinical Development

A Phase 1 clinical trial (NCT01998646) was conducted to evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of ASP-4058 in healthy subjects.[3] The study also included an assessment of the effect of food on the pharmacokinetics of the compound.[3]

Clinical Trial Summary

| Trial Identifier | NCT01998646 |

| Phase | Phase 1 |

| Status | Completed |

| Study Design | Randomized, Double-Blind, Placebo-Controlled, Dose Escalation |

| Participants | 130 Healthy Volunteers |

| Primary Outcome Measures | Safety and Tolerability (Adverse Events, Vital Signs, ECGs, Laboratory Tests) |

| Secondary Outcome Measures | Pharmacokinetic Parameters (Cmax, Tmax, AUC) |

As of the date of this guide, the detailed results of this Phase 1 trial have not been publicly disclosed in peer-reviewed publications.

Conclusion and Future Directions

This compound is a promising, selective S1P1 and S1P5 receptor agonist with a preclinical profile that suggests potential for the treatment of multiple sclerosis and possibly other autoimmune disorders. Its selectivity is anticipated to translate into a better safety profile compared to non-selective S1P modulators. The completion of the Phase 1 study marks a critical step in its clinical development. Future research will likely focus on Phase 2 and 3 trials to establish its efficacy and safety in patient populations. Further investigation into the neuroprotective and remyelinating effects mediated by S1P5 agonism will also be of significant interest.

References

- 1. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]

- 3. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ASP-4058 Hydrochloride: A Selective S1P1 and S1P5 Receptor Agonist

Introduction

ASP-4058 hydrochloride is a novel, orally active, and selective second-generation agonist of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1] It has demonstrated potential as a therapeutic agent for autoimmune diseases, particularly multiple sclerosis, by modulating the immune system. This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and key experimental methodologies related to this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical structure and key properties are summarized below.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole hydrochloride | [1] |

| CAS Number | 952510-14-4 | [1] |

| Molecular Formula | C₁₉H₁₃ClF₆N₄O₂ | [1] |

| Molecular Weight | 478.78 g/mol | [1] |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [2] |

| Storage | Store at -20°C for long-term storage. |

Pharmacology

This compound exerts its pharmacological effects primarily through the selective agonism of S1P1 and S1P5 receptors. This selectivity offers a potential advantage over less selective S1P receptor modulators, such as fingolimod, by providing a wider safety margin, particularly concerning cardiovascular side effects like bradycardia.[1]

Mechanism of Action

Activation of S1P1 receptors on lymphocytes by ASP-4058 leads to their internalization and subsequent sequestration in secondary lymphoid organs. This prevents their egress into the peripheral circulation and infiltration into target tissues, such as the central nervous system in the case of multiple sclerosis, thereby exerting an immunomodulatory effect.[3][4]

The agonism of S1P5 receptors, which are predominantly expressed on oligodendrocytes in the central nervous system, is thought to contribute to neuroprotective effects.[5][6][7][8][9] S1P5 signaling in mature oligodendrocytes has been shown to promote cell survival.[5][8][9]

Pharmacodynamics

In vitro studies have demonstrated the high potency and selectivity of ASP-4058 for S1P1 and S1P5 receptors.

Table 2: In Vitro Activity of ASP-4058

| Receptor | EC₅₀ (nM) |

| Human S1P₁ | 0.36 |

| Human S1P₅ | 0.83 |

| Human S1P₂ | >10000 |

| Human S1P₃ | >10000 |

| Human S1P₄ | >10000 |

Data represents the geometric mean from GTPγS binding assays.

Pharmacokinetics

Pharmacokinetic studies in rodents have shown that ASP-4058 is orally bioavailable.

Table 3: Pharmacokinetic Parameters of ASP-4058 in Rats (single oral administration)

| Parameter | Value |

| Dose | 1 mg/kg |

| Cmax (ng/mL) | 142 ± 18.2 |

| Tmax (h) | 4.0 ± 0.0 |

| AUC₀₋₂₄ (ng·h/mL) | 2080 ± 265 |

Signaling Pathways

The therapeutic effects of this compound are mediated by distinct downstream signaling pathways upon activation of S1P1 and S1P5 receptors.

References

- 1. medkoo.com [medkoo.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Edg8/S1P5: An Oligodendroglial Receptor with Dual Function on Process Retraction and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deciphering the role of sphingosine 1‐phosphate in central nervous system myelination and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Edg8/S1P5: an oligodendroglial receptor with dual function on process retraction and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

In-Depth Technical Guide: ASP-4058 Hydrochloride (CAS Number: 952510-14-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-4058 hydrochloride, with the CAS number 952510-14-4, is a selective, orally active agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1][2] Developed by Astellas Pharma Inc., this small molecule has been investigated for its potential therapeutic applications, particularly in the context of autoimmune diseases. Its mechanism of action centers on the modulation of lymphocyte trafficking, a key process in the inflammatory cascade of many autoimmune disorders. This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound.

Chemical and Physical Properties

This compound is a benzimidazole-oxadiazole derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole hydrochloride |

| CAS Number | 952510-14-4 |

| Molecular Formula | C₁₉H₁₃ClF₆N₄O₂ |

| Molecular Weight | 478.78 g/mol |

Mechanism of Action and Signaling Pathway

ASP-4058 is a potent agonist of S1P1 and S1P5 receptors. The binding of ASP-4058 to these G protein-coupled receptors (GPCRs) initiates a signaling cascade that plays a crucial role in immunomodulation.

The primary mechanism of action involves the functional antagonism of S1P1 receptors on lymphocytes. Activation of S1P1 by ASP-4058 leads to the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the endogenous S1P gradient that governs their egress from secondary lymphoid organs. This results in the sequestration of lymphocytes in the lymph nodes, leading to a reduction of circulating lymphocytes in the peripheral blood. This lymphopenia is believed to be the principal mechanism by which ASP-4058 exerts its therapeutic effects in autoimmune diseases like multiple sclerosis.

In Vitro Activity

The in vitro agonist activity of ASP-4058 was evaluated using a GTPγS binding assay with membranes from CHO cells expressing human S1P receptors.

| Receptor Subtype | EC₅₀ (nM) |

| hS1P₁ | 0.43 |

| hS1P₂ | >10000 |

| hS1P₃ | 3300 |

| hS1P₄ | 1000 |

| hS1P₅ | 0.48 |

| Data from Yamamoto R, et al. PLoS One. 2014. |

Experimental Protocols

GTPγS Binding Assay

This assay measures the functional activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Methodology:

-

Membrane Preparation: CHO cells stably expressing human S1P receptor subtypes are harvested and homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). The homogenate is centrifuged at low speed to remove nuclei and debris, followed by high-speed centrifugation to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Assay Reaction: The reaction is carried out in a 96-well plate. Each well contains the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of ASP-4058. The assay buffer typically contains MgCl₂, NaCl, and a reducing agent.

-

Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Termination and Detection: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through. The radioactivity retained on the filter is then quantified using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. EC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Experimental Autoimmune Encephalomyelitis (EAE) Models

ASP-4058 has been evaluated in rodent models of multiple sclerosis, specifically EAE in Lewis rats and SJL/J mice.

EAE Induction in Lewis Rats (Acute Model):

-

Antigen Emulsion: Guinea pig myelin basic protein (MBP) is emulsified with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Immunization: Female Lewis rats are immunized via subcutaneous injection of the MBP/CFA emulsion into the footpad.

-

Disease Monitoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

-

Treatment: this compound is administered orally, typically starting from the day of immunization or at the onset of clinical signs.

EAE Induction in SJL/J Mice (Relapsing-Remitting Model):

-

Antigen Emulsion: A peptide fragment of proteolipid protein (PLP₁₃₉₋₁₅₁) is emulsified with CFA.

-

Immunization: Female SJL/J mice are immunized via subcutaneous injection of the PLP/CFA emulsion at multiple sites on the back.

-

Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and two days post-immunization to enhance the inflammatory response.

-

Disease Monitoring and Treatment: Similar to the rat model, mice are monitored and scored daily for clinical signs. Treatment with this compound is administered orally.

In Vivo Efficacy

Oral administration of ASP-4058 has demonstrated significant efficacy in ameliorating the clinical signs of EAE in both rat and mouse models.

| Animal Model | Dosage (mg/kg/day, p.o.) | Outcome |

| Lewis Rat EAE | 0.1, 0.3, 1 | Dose-dependent reduction in clinical EAE score. |

| SJL/J Mouse EAE | 0.3, 1 | Prevention of relapse and reduction in cumulative clinical score. |

| Data from Yamamoto R, et al. PLoS One. 2014. |

Pharmacokinetics

A clinical trial (NCT01998646) was conducted to assess the safety, tolerability, and pharmacokinetics of single ascending oral doses of ASP-4058 in healthy male and female subjects.[3] While the full results of this study are not publicly available in detail, preclinical data from the Yamamoto et al. (2014) study in Lewis rats after 14 days of repeated oral administration of 0.1 mg/kg ASP-4058 showed a maximum plasma concentration (Cmax) of 16.4 ± 0.463 ng/mL.[2][4]

Synthesis

A specific, publicly available, step-by-step synthesis protocol for this compound has not been identified in the searched literature or patents. However, the synthesis of similar benzimidazole-oxadiazole compounds generally involves a multi-step process. A plausible synthetic route is outlined below.

General Synthetic Steps:

-

Formation of the Benzimidazole Ring: A substituted 1,2-diaminobenzene is reacted with a dicarboxylic acid derivative to form the benzimidazole ring with a carboxylic acid functional group.

-

Formation of the Amidoxime: A substituted benzoic acid is converted to the corresponding amidoxime through reaction with hydroxylamine.

-

Coupling and Oxadiazole Ring Formation: The benzimidazole carboxylic acid is coupled with the amidoxime, followed by a cyclization reaction (often under dehydrating conditions) to form the 1,2,4-oxadiazole (B8745197) ring, yielding the final benzimidazole-oxadiazole scaffold. The final product is then typically converted to the hydrochloride salt.

Safety and Tolerability

Preclinical studies in rodents have indicated that ASP-4058 has a favorable safety profile compared to the non-selective S1P receptor agonist, fingolimod. Specifically, ASP-4058 showed a wider safety margin for bradycardia (slowing of the heart rate) and bronchoconstriction, which are known side effects associated with S1P receptor modulation.[1][2]

Conclusion

This compound is a potent and selective S1P1 and S1P5 receptor agonist with demonstrated efficacy in preclinical models of autoimmune disease. Its mechanism of action, involving the sequestration of lymphocytes, offers a targeted approach to immunomodulation. While further clinical data is needed to fully establish its therapeutic potential and safety profile in humans, the available preclinical data suggest that ASP-4058 holds promise as a next-generation S1P receptor modulator with an improved safety profile. The lack of a publicly available detailed synthesis protocol remains a gap for researchers interested in its chemical synthesis.

References

- 1. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]

ASP-4058 Hydrochloride in Experimental Autoimmune Encephalomyelitis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical animal model for multiple sclerosis (MS), a chronic inflammatory demyelinating disease of the central nervous system (CNS).[1][2] The pathogenesis of EAE and MS involves a complex interplay of immune cells, particularly autoreactive T lymphocytes, which infiltrate the CNS and trigger an inflammatory cascade leading to demyelination and axonal damage.[1] This guide provides an in-depth technical overview of ASP-4058 hydrochloride, a novel therapeutic agent, and its pharmacological effects in preclinical EAE models.

ASP-4058 is a selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P₁ and S1P₅).[3][4][5] The S1P receptor family, particularly S1P₁, plays a pivotal role in regulating lymphocyte trafficking from lymphoid tissues.[3][5] By acting as an S1P₁ agonist, ASP-4058 induces the downregulation of S1P₁ on lymphocytes, leading to their sequestration in lymph nodes and preventing their migration to the CNS.[3][5] This mechanism is central to its immunomodulatory effects observed in EAE models.

Mechanism of Action: S1P Receptor Modulation

ASP-4058's therapeutic effect is primarily attributed to its high affinity and agonist activity at S1P₁ and S1P₅ receptors. The binding of ASP-4058 to S1P₁ on lymphocytes prevents them from exiting secondary lymphoid organs, thereby reducing the number of circulating lymphocytes available to mount an autoimmune attack in the CNS.[3][5] This targeted sequestration of lymphocytes is a key strategy in mitigating the neuroinflammation characteristic of EAE and MS.

Efficacy in Rodent EAE Models

ASP-4058 has demonstrated significant efficacy in ameliorating disease severity in both rat and mouse models of EAE. Oral administration of ASP-4058 leads to a dose-dependent reduction in clinical scores and prevents disease relapse.

Quantitative Data from EAE Studies

The following tables summarize the key quantitative findings from preclinical studies of ASP-4058 in rodent EAE models.

Table 1: Prophylactic Efficacy of ASP-4058 in Rat Acute Monophasic EAE [6][7]

| Treatment Group (mg/kg, p.o.) | Maximum Clinical Score (Median) | Cumulative Clinical Score (Mean ± S.E.) |

| Vehicle (0.5% MC) | 3.0 | 15.5 ± 0.619 |

| ASP-4058 (0.03) | 2.5 | 15.5 ± 1.48 |

| ASP-4058 (0.1) | 1.5 | 9.50 ± 2.17* |

| ASP-4058 (0.3) | 0.0 | 1.17 ± 1.17 |

| Fingolimod (B1672674) (0.03) | 2.75 | 14.1 ± 2.06 |

| Fingolimod (0.1) | 1.25** | 7.50 ± 2.11** |

| Fingolimod (0.3) | 0.0** | 1.33 ± 0.883 |

| *P<0.05, **P<0.01, ***P<0.001 compared with vehicle-treated group. |

Table 2: Therapeutic Efficacy of ASP-4058 in Mouse Relapsing-Remitting EAE [6]

| Treatment Group (mg/kg, p.o.) | Cumulative Clinical Score (18-45 dpi, Mean ± S.E.) |

| Vehicle | Not explicitly stated, used as control |

| ASP-4058 (0.1) | 6.90 ± 2.85 |

| ASP-4058 (0.3) | 5.60 ± 2.21 |

| The ED₅₀ for ASP-4058 was calculated to be 0.063 mg/kg. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of ASP-4058 in EAE models.

Induction of Experimental Autoimmune Encephalomyelitis

-

Rat Model (Acute Monophasic EAE): EAE was induced in female Lewis rats.[7] The specific antigen and immunization protocol were not detailed in the provided search results. Generally, this model involves immunization with myelin basic protein (MBP) or other CNS tissue homogenates in Complete Freund's Adjuvant (CFA).[1]

-

Mouse Model (Relapsing-Remitting EAE): SJL mice were immunized with proteolipid protein (PLP) 139-151 and boosted with pertussis toxin to induce a relapsing-remitting disease course.[6]

Drug Administration

-

Prophylactic Treatment (Rats): ASP-4058 or fingolimod was administered orally once daily for 21 days, starting from the day of immunization.[6][7]

-

Therapeutic Treatment (Mice): ASP-4058 was administered orally once daily from day 12 to day 45 post-immunization.[6]

Clinical Assessment

Animals were monitored daily for clinical signs of EAE, which were scored on a standardized scale. Body weight was also recorded as an indicator of general health.[6][7]

Statistical Analysis

Statistical significance for clinical scores was determined using the Steel's multiple comparison test for maximum scores and Dunnett's multiple comparison test for cumulative scores.[7]

References

- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Mechanisms involved in the regulation of immune response in experimental autoimmune encephalomyelitis in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: ASP-4058 Hydrochloride and its Role in Lymphocyte Trafficking

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP-4058 hydrochloride is a novel, orally bioavailable small molecule that acts as a selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5). By modulating S1P1, ASP-4058 effectively sequesters lymphocytes in secondary lymphoid organs, preventing their egress into the peripheral circulation and subsequent infiltration into target tissues. This mechanism of action makes it a promising therapeutic candidate for autoimmune diseases, such as multiple sclerosis, where lymphocyte-mediated inflammation is a key pathological feature. This technical guide provides a comprehensive overview of the core pharmacology of ASP-4058, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for key assays.

Introduction to this compound and Lymphocyte Trafficking

Lymphocyte trafficking is a highly regulated process that governs the movement of lymphocytes throughout the body, enabling immune surveillance and response. The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes, is critically dependent on the sphingosine-1-phosphate (S1P) gradient, which is higher in the blood and lymph than in the lymphoid tissues. Lymphocytes express S1P receptors, and the binding of S1P to its receptor, S1P1, on the cell surface is a key signal for their exit.

This compound is a next-generation S1P receptor modulator that exhibits high selectivity and agonist activity for S1P1 and S1P5.[1][2] Unlike first-generation, non-selective S1P modulators like fingolimod, which also target S1P3 and S1P4, the selectivity of ASP-4058 is anticipated to offer a more favorable safety profile, particularly concerning cardiovascular side effects such as bradycardia, which are often associated with S1P3 activation.[3] By acting as a functional antagonist of the S1P1 receptor through its internalization, ASP-4058 disrupts the natural S1P gradient sensing by lymphocytes, leading to their retention within lymph nodes and a subsequent reduction in peripheral lymphocyte counts.[2] This targeted immunomodulation holds significant potential for the treatment of various autoimmune disorders.

Mechanism of Action: S1P1 Receptor Modulation

The primary mechanism by which ASP-4058 influences lymphocyte trafficking is through its interaction with the S1P1 receptor, a G protein-coupled receptor (GPCR).

-

Agonist Binding and Receptor Internalization: ASP-4058 binds to the S1P1 receptor on lymphocytes, initially acting as an agonist. This binding event triggers the internalization and subsequent degradation of the S1P1 receptor.

-

Functional Antagonism: The sustained internalization of S1P1 receptors renders the lymphocytes unresponsive to the endogenous S1P gradient between the lymphoid organs and the circulatory system.

-

Lymphocyte Sequestration: Without the ability to sense the S1P gradient, lymphocytes are unable to egress from the lymph nodes, leading to their sequestration within these tissues.

-

Peripheral Lymphopenia: The retention of lymphocytes in the lymph nodes results in a dose-dependent reduction of circulating lymphocytes in the peripheral blood.

This targeted approach to immunomodulation is designed to prevent the infiltration of autoreactive lymphocytes into tissues like the central nervous system in multiple sclerosis, thereby mitigating inflammation and disease progression.

References

- 1. ASP4058 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental autoimmune encephalomyelitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

ASP-4058 Hydrochloride: A Technical Guide for Multiple Sclerosis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ASP-4058 hydrochloride, a selective sphingosine-1-phosphate (S1P) receptor 1 and 5 (S1P1, S1P5) agonist, for its potential application in multiple sclerosis (MS) research. ASP-4058 has demonstrated promising results in preclinical models of MS, suggesting a favorable efficacy and safety profile compared to less selective S1P receptor modulators. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes critical pathways and workflows to support further investigation and drug development efforts in the field of MS.

Introduction

Multiple sclerosis is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS). The pathology is driven by autoreactive lymphocytes that infiltrate the CNS and attack the myelin sheath, leading to demyelination and axonal damage. Sphingosine-1-phosphate (S1P) receptors have emerged as a key therapeutic target in MS. Fingolimod (B1672674), a nonselective S1P receptor agonist, was the first oral therapy approved for relapsing forms of MS. It exerts its immunomodulatory effects by inducing the internalization of S1P1 on lymphocytes, which traps them in secondary lymphoid tissues and prevents their infiltration into the CNS.

However, the non-selective nature of fingolimod, which also targets S1P3, S1P4, and S1P5, has been associated with adverse effects such as bradycardia and bronchoconstriction, primarily attributed to S1P3 activation. This has prompted the development of next-generation, selective S1P1 receptor agonists with improved safety profiles. ASP-4058 (5-{5-[3-(trifluoromethyl)-4-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}phenyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole hydrochloride) is a novel, orally active agonist that selectively targets S1P1 and S1P5.[1][2][3] This selectivity profile suggests that ASP-4058 may offer comparable efficacy to fingolimod in reducing MS disease activity while minimizing the risk of S1P3-mediated side effects.[1][2]

Mechanism of Action

ASP-4058 is a potent agonist of S1P1 and S1P5 receptors.[1][2] Its therapeutic effect in the context of multiple sclerosis is primarily attributed to its action on S1P1 receptors expressed on lymphocytes.

S1P1 Receptor Agonism and Lymphocyte Trafficking

The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes, is dependent on a gradient of S1P. Lymphocytes expressing S1P1 are guided by this gradient to exit the lymphoid tissue and enter circulation. ASP-4058, by acting as an S1P1 agonist, induces the internalization and degradation of S1P1 receptors on lymphocytes.[1] This functional antagonism renders the lymphocytes unresponsive to the S1P gradient, leading to their sequestration within the lymph nodes. The resulting reduction in circulating lymphocytes, particularly autoreactive T cells, limits their infiltration into the CNS, thereby mitigating the inflammatory cascade that drives demyelination and neurodegeneration in MS.

Potential Direct CNS Effects via S1P1 and S1P5 Receptors

In addition to its effects on lymphocyte trafficking, ASP-4058's agonism at S1P1 and S1P5 receptors within the CNS may also contribute to its therapeutic potential. These receptors are expressed on various CNS cell types, including astrocytes and oligodendrocytes. Activation of these receptors could potentially promote neuroprotective and remyelinating processes. However, the primary and most well-established mechanism of action in the context of MS remains the regulation of lymphocyte egress from lymphoid tissues.

Quantitative Data

Receptor Selectivity

ASP-4058 demonstrates high selectivity for S1P1 and S1P5 receptors over S1P2, S1P3, and S1P4. This is a key feature that distinguishes it from the non-selective agonist fingolimod. The following table summarizes the in vitro activity of ASP-4058 in GTPγS binding assays.

| Receptor | ASP-4058 EC50 (nM) | Fingolimod-P EC50 (nM) |

| S1P1 | 0.33 | 0.23 |

| S1P2 | >10000 | 800 |

| S1P3 | 2800 | 0.55 |

| S1P4 | 1200 | 5.0 |

| S1P5 | 0.82 | 0.49 |

Data sourced from Yamamoto et al., 2014.

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Models

The efficacy of ASP-4058 has been evaluated in rodent models of MS, namely acute monophasic EAE in Lewis rats and relapsing-remitting EAE in SJL mice.

Oral administration of ASP-4058 leads to a dose-dependent reduction in peripheral lymphocyte counts.

| Treatment | Dose (mg/kg) | Lymphocyte Count Reduction (ED50, mg/kg) |

| ASP-4058 (single dose) | 0.03 - 1 | 0.10 |

| ASP-4058 (21-day repeat dose) | 0.01 - 0.3 | 0.023 |

| Fingolimod (single dose) | 0.03 - 1 | 0.041 |

| Fingolimod (21-day repeat dose) | 0.01 - 0.3 | 0.020 |

Data sourced from Yamamoto et al., 2014.

Daily oral administration of ASP-4058 from the day of immunization significantly reduced the clinical severity of EAE.

| Treatment | Dose (mg/kg) | Mean Cumulative Clinical Score (Day 0-21) |

| Vehicle | - | 15.5 ± 0.619 |

| ASP-4058 | 0.03 | 15.5 ± 1.48 |

| 0.1 | 9.50 ± 2.17 | |

| 0.3 | 1.17 ± 1.17 | |

| Fingolimod | 0.03 | 14.8 ± 1.11 |

| 0.1 | 9.83 ± 1.73 | |

| 0.3 | 0.500 ± 0.500 |

Data are presented as mean ± S.E.M. Data sourced from Yamamoto et al., 2014.[1]

Treatment with ASP-4058 initiated at the peak of the acute phase of EAE effectively prevented disease relapse.

| Treatment | Dose (mg/kg) | Mean Cumulative Clinical Score (Day 18-45) |

| Vehicle | - | 17.5 ± 2.06 |

| ASP-4058 | 0.1 | 5.50 ± 2.09 |

| 0.3 | 2.50 ± 1.18 | |

| Fingolimod | 0.1 | 4.83 ± 1.83 |

| 0.3 | 2.17 ± 1.08 |

Data are presented as mean ± S.E.M. Data sourced from Yamamoto et al., 2014.[1]

Safety Profile

A key advantage of ASP-4058 is its wider safety margin for cardiovascular and pulmonary adverse effects compared to fingolimod.

| Adverse Effect | ASP-4058 | Fingolimod |

| Bradycardia (Rat) | Minimal effect at doses effective for lymphopenia. The concentration required to induce bradycardia was >30-fold higher than that for lymphopenia. | Similar plasma concentrations required for both bradycardia and maximal lymphopenia. |

| Bronchoconstriction (Rat) | No significant effect on airway resistance at doses up to 10 mg/kg. | Significant increase in airway resistance at 1 mg/kg. |

Data sourced from Yamamoto et al., 2014.[1]

Experimental Protocols

GTPγS Binding Assay

This protocol is a generalized procedure for determining the agonist activity of compounds at S1P receptors.

-

Membrane Preparation:

-

Culture cells stably expressing the human S1P receptor of interest (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add the following in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA).

-

Test compound (ASP-4058) at various concentrations.

-

GDP (final concentration typically 10-30 µM).

-

Cell membranes.

-

-

Pre-incubate for 15-30 minutes at 30°C.

-

Initiate the reaction by adding [35S]GTPγS (final concentration typically 0.1-0.5 nM).

-

Incubate for 60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C).

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS) from the total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Induction and Assessment of EAE in Lewis Rats (Acute Monophasic Model)

-

Animals: Female Lewis rats, 6-8 weeks old.

-

Immunization:

-

Prepare an emulsion of guinea pig myelin basic protein (MBP) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Anesthetize the rats and administer a single subcutaneous injection of the emulsion at the base of the tail.

-

-

Treatment:

-

Randomize the animals into treatment groups.

-

Administer ASP-4058, fingolimod, or vehicle orally once daily, starting from the day of immunization (prophylactic model).

-

-

Clinical Scoring:

-

Monitor the animals daily for clinical signs of EAE, starting from day 7 post-immunization.

-

Score the disease severity on a scale of 0-5:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness.

-

3: Hind limb paralysis.

-

4: Hind limb paralysis and forelimb weakness.

-

5: Moribund or dead.

-

-

-

Data Analysis:

-

Calculate the mean daily clinical score and the cumulative clinical score for each group.

-

Compare the treatment groups to the vehicle group using appropriate statistical methods.

-

Induction and Assessment of EAE in SJL Mice (Relapsing-Remitting Model)

-

Animals: Female SJL/J mice, 6-8 weeks old.

-

Immunization:

-

Prepare an emulsion of proteolipid protein (PLP) peptide (amino acids 139-151) in CFA.

-

Administer a single subcutaneous injection of the emulsion at two sites on the flank.

-

Administer pertussis toxin intraperitoneally on the day of immunization and 2 days later.

-

-

Treatment:

-

Initiate treatment at the peak of the acute phase of the disease (typically day 12-14 post-immunization).

-

Administer ASP-4058, fingolimod, or vehicle orally once daily.

-

-

Clinical Scoring:

-

Monitor and score the animals daily as described for the rat EAE model.

-

-

Data Analysis:

-

Analyze the data to assess the effect of treatment on the frequency and severity of relapses.

-

Conclusion

This compound is a promising, next-generation S1P receptor agonist with a selective affinity for S1P1 and S1P5. Preclinical studies in rodent models of multiple sclerosis have demonstrated its efficacy in reducing disease severity, which is comparable to the non-selective agonist fingolimod.[1][2] The key advantage of ASP-4058 lies in its improved safety profile, with a significantly lower risk of inducing bradycardia and bronchoconstriction.[1][2] These characteristics make ASP-4058 a compelling candidate for further investigation as a potential therapeutic agent for multiple sclerosis. This technical guide provides a comprehensive resource for researchers and drug development professionals to facilitate the design and execution of future studies on ASP-4058 and other selective S1P receptor modulators.

References

ASP-4058 Hydrochloride: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP-4058 hydrochloride is a novel, orally bioavailable, small molecule that acts as a selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5). Preclinical studies have demonstrated its potential as a therapeutic agent for autoimmune disorders, particularly multiple sclerosis, by modulating lymphocyte trafficking and potentially exerting direct effects within the central nervous system (CNS). This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and available pharmacokinetic data. Detailed experimental protocols and visualizations of key biological pathways and experimental workflows are included to support further research and development efforts.

Introduction

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a multitude of cellular processes, including lymphocyte trafficking, endothelial barrier function, and neural cell proliferation and survival, through its interaction with five G protein-coupled receptors (GPCRs), S1P1-5. The targeted modulation of S1P receptors has emerged as a promising therapeutic strategy for autoimmune diseases. This compound has been developed as a next-generation S1P receptor agonist with high selectivity for S1P1 and S1P5 subtypes. This selectivity is hypothesized to offer a more favorable safety profile compared to less selective S1P receptor modulators, such as the first-in-class drug fingolimod, particularly concerning cardiovascular and pulmonary adverse effects. This guide details the current understanding of this compound's pharmacological profile and its potential therapeutic applications.

Mechanism of Action

This compound is an agonist of the S1P1 and S1P5 receptors.[1] Its therapeutic effects in autoimmune models are primarily attributed to its action on S1P1, which is highly expressed on lymphocytes.

S1P1 Receptor Agonism and Lymphocyte Trafficking: In its physiological role, S1P1 is crucial for the egress of lymphocytes from secondary lymphoid organs. The S1P gradient between the lymph and blood directs this process. By acting as an S1P1 agonist, this compound induces the internalization and degradation of the S1P1 receptor on lymphocytes. This functional antagonism renders the lymphocytes unresponsive to the S1P gradient, leading to their sequestration within the lymph nodes and a subsequent reduction of circulating lymphocytes. This peripheral lymphopenia is believed to limit the infiltration of autoreactive lymphocytes into the CNS, thereby ameliorating the inflammation characteristic of diseases like multiple sclerosis.

S1P5 Receptor Agonism: The S1P5 receptor is predominantly expressed on oligodendrocytes, the myelin-producing cells of the CNS, and natural killer (NK) cells. Agonism of S1P5 by this compound may offer direct cytoprotective and pro-myelinating effects within the CNS, a potential advantage in treating demyelinating diseases.

Signaling Pathways

Quantitative Data

Receptor Agonist Activity

The agonistic activity of ASP-4058 on human S1P receptor subtypes was evaluated using GTPγS binding assays.

| Receptor Subtype | ASP-4058 EC50 (nM) |

| hS1P1 | 0.33 |

| hS1P2 | >1000 |

| hS1P3 | >1000 |

| hS1P4 | 360 |

| hS1P5 | 0.48 |

Data from Yamamoto R, et al. PLoS One. 2014.

Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

The efficacy of ASP-4058 was assessed in rat and mouse models of EAE, which are standard preclinical models for multiple sclerosis.

Rat EAE Model:

| Treatment Group | Mean Cumulative Clinical Score (Day 0-21) |

| Vehicle | 15.5 ± 0.619 |

| ASP-4058 (0.03 mg/kg) | 15.5 ± 1.48 |

| ASP-4058 (0.1 mg/kg) | 9.50 ± 2.17 |

| ASP-4058 (0.3 mg/kg) | 1.17 ± 1.17 |

Data from Yamamoto R, et al. PLoS One. 2014.

Mouse Relapsing-Remitting EAE Model:

| Treatment Group | Mean Cumulative Clinical Score (Day 18-45) |

| Vehicle | Not reported |

| ASP-4058 (0.1 mg/kg) | 6.90 ± 2.85 |

| ASP-4058 (0.3 mg/kg) | 5.60 ± 2.21 |

Data from Yamamoto R, et al. PLoS One. 2014.

Pharmacokinetics

Preclinical Pharmacokinetics in Rats:

| Compound | Dose | Cmax |

| ASP-4058 | 0.1 mg/kg (repeated dose) | 16.4 ± 0.463 ng/mL |

Data from Yamamoto R, et al. PLoS One. 2014.

Human Pharmacokinetics: A Phase 1, single-ascending dose study (NCT01998646) was conducted in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of ASP-4058, including the effect of food. However, the quantitative pharmacokinetic data (Cmax, Tmax, AUC, half-life) from this study are not publicly available at the time of this writing.

Experimental Protocols

GTPγS Binding Assay

-

Objective: To determine the agonist activity of ASP-4058 at human S1P receptors.

-

Cell Lines: CHO-K1 cells stably expressing human S1P1, S1P2, S1P3, S1P4, or S1P5.

-

Procedure:

-

Cell membranes were prepared from the respective cell lines.

-

Membranes were incubated with various concentrations of ASP-4058 in the presence of GDP and [35S]GTPγS.

-

The reaction was incubated at 30°C for 60 minutes.

-

The bound [35S]GTPγS was separated from the unbound by filtration.

-

Radioactivity was quantified using a liquid scintillation counter.

-

EC50 values were calculated by non-linear regression analysis.

-

Rat EAE Model

-

Objective: To evaluate the prophylactic efficacy of ASP-4058 in an acute EAE model.

-

Animals: Female Lewis rats.

-

Induction of EAE:

-

Rats were immunized with an emulsion of guinea pig myelin basic protein (MBP) and complete Freund's adjuvant (CFA).

-

-

Treatment:

-

ASP-4058 was administered orally once daily from the day of immunization for 21 days.

-

-

Assessment:

-

Clinical signs of EAE were scored daily on a scale of 0 to 5 (0 = normal, 5 = moribund).

-

Body weight was monitored.

-

Mouse Relapsing-Remitting EAE Model

-

Objective: To assess the therapeutic efficacy of ASP-4058 in a chronic EAE model.

-

Animals: Female SJL/J mice.

-

Induction of EAE:

-

Mice were immunized with an emulsion of proteolipid protein (PLP) 139-151 peptide and CFA.

-

Pertussis toxin was administered on the day of immunization and 2 days post-immunization.

-

-

Treatment:

-

ASP-4058 was administered orally once daily from day 12 post-immunization.

-

-

Assessment:

-

Clinical signs of EAE were scored daily.

-

Safety and Tolerability

Preclinical studies in rodents indicated that ASP-4058 has a wider safety margin for bradycardia and bronchoconstriction compared to the non-selective S1P receptor agonist fingolimod.[1] This improved safety profile is likely attributable to its selectivity for S1P1 and S1P5 and lack of significant activity at the S1P3 receptor, which is implicated in these adverse effects. The Phase 1 clinical trial in healthy volunteers was designed to further evaluate the safety and tolerability of ASP-4058 in humans, but as noted, the results have not been publicly disclosed.

Conclusion and Future Directions

This compound is a selective S1P1 and S1P5 receptor agonist with demonstrated efficacy in preclinical models of multiple sclerosis. Its mechanism of action, involving the sequestration of lymphocytes in secondary lymphoid organs, and its potential for direct neuroprotective effects via S1P5 agonism, make it a compelling candidate for the treatment of autoimmune and neuroinflammatory diseases. The favorable preclinical safety profile of ASP-4058 suggests it may offer advantages over existing, less selective S1P receptor modulators.

Further research is warranted to fully elucidate the therapeutic potential of ASP-4058. The public dissemination of the Phase 1 clinical trial data would be invaluable for understanding its pharmacokinetic and safety profile in humans. Should the data be favorable, further clinical investigation in patients with multiple sclerosis and potentially other autoimmune conditions would be the logical next step in the development of this promising therapeutic agent.

References

In-Depth Technical Guide: Rodent Safety Profile of ASP-4058 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ASP-4058 hydrochloride is a selective agonist of the Sphingosine (B13886) 1-Phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5). Preclinical studies in rodent models of experimental autoimmune encephalomyelitis (EAE) have demonstrated its therapeutic potential. This document provides a comprehensive overview of the publicly available safety profile of ASP-4058 in rodents, with a focus on its pharmacodynamic effects and comparative safety to the non-selective S1P receptor modulator, fingolimod (B1672674). While detailed quantitative toxicology data such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL) from dedicated acute and repeat-dose toxicity studies are not publicly available, existing research indicates a favorable safety margin, particularly concerning cardiovascular and respiratory systems.

Mechanism of Action: S1P1 and S1P5 Receptor Agonism

ASP-4058 exerts its pharmacological effects by acting as a potent and selective agonist at S1P1 and S1P5 receptors.[1][2] These receptors are G protein-coupled receptors (GPCRs) involved in regulating a variety of cellular processes.

-

S1P1 Receptor: Primarily expressed on lymphocytes, endothelial cells, and neurons. Its activation is crucial for lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation. Agonism at S1P1 leads to the internalization and degradation of the receptor, effectively trapping lymphocytes in the lymph nodes and reducing their infiltration into target tissues, which is a key mechanism for its efficacy in autoimmune models.[3]

-

S1P5 Receptor: Predominantly found on natural killer (NK) cells and oligodendrocytes in the central nervous system (CNS).[4][5] Its role in the context of ASP-4058's activity is less clearly defined in the available literature but may contribute to neuroprotective or immunomodulatory effects within the CNS.

The selectivity of ASP-4058 for S1P1 and S1P5 is a key feature, as it avoids the activation of S1P2, S1P3, and S1P4 receptors, which have been associated with some of the adverse effects of non-selective S1P modulators like fingolimod.[1][2]

Signaling Pathway of ASP-4058 at S1P1 and S1P5 Receptors

Caption: Signaling pathway of ASP-4058 at S1P1 and S1P5 receptors.

Publicly Available Rodent Safety Data

The primary source of publicly available safety data for ASP-4058 in rodents is a study by Yamamoto et al. (2014) published in PLoS One.[1][2][6] This study focused on the efficacy of ASP-4058 in EAE models and included comparative safety assessments against fingolimod.

Acute Toxicity

Quantitative data from single-dose acute toxicity studies in rodents, such as the median lethal dose (LD50), are not available in the public domain.

Repeat-Dose Toxicity

Specific No-Observed-Adverse-Effect-Level (NOAEL) determinations from repeat-dose toxicity studies in rodents have not been publicly disclosed. The efficacy studies involved daily oral administration for up to 45 days, and the reported findings focused on pharmacodynamic and therapeutic effects rather than a comprehensive toxicological evaluation.[1]

Safety Pharmacology

The available data primarily focuses on cardiovascular and respiratory safety pharmacology, with ASP-4058 demonstrating a wider safety margin compared to fingolimod.[1][2]

Table 1: Comparative Cardiovascular and Respiratory Safety Pharmacology Data in Rodents

| Parameter | ASP-4058 | Fingolimod | Animal Model | Key Finding | Reference |

| Bradycardia | Minimal effect | Significant decrease in heart rate | Rats | ASP-4058 shows a significantly wider safety margin for inducing bradycardia, which is a known side effect of S1P receptor modulators mediated primarily through S1P3. | [1][2] |

| Bronchoconstriction | Not reported to cause significant effects | Can induce bronchoconstriction | Rodents | ASP-4058's selectivity for S1P1 and S1P5 likely avoids S1P2 and S1P3 mediated bronchoconstriction. | [1][2] |

Genotoxicity and Carcinogenicity

No information regarding the genotoxic or carcinogenic potential of this compound in rodent studies is publicly available.

Experimental Protocols

Detailed protocols for dedicated toxicology and safety pharmacology studies are not fully available. However, the methodology for the comparative safety assessments reported by Yamamoto et al. (2014) can be summarized.

Cardiovascular Assessment in Rats

-

Objective: To evaluate the effect of ASP-4058 on heart rate (bradycardia) in comparison to fingolimod.

-

Animal Model: Male Lewis rats.

-

Methodology:

-

Rats are anesthetized.

-

A telemetry transmitter is implanted for continuous monitoring of electrocardiogram (ECG) and heart rate.

-

After a recovery period, baseline cardiovascular parameters are recorded.

-

ASP-4058 or fingolimod is administered orally at various doses.

-

Heart rate is monitored continuously for a specified period post-dosing to assess the extent and duration of any bradycardic effects.

-

Experimental Workflow for Cardiovascular Safety Assessment

Caption: Experimental workflow for cardiovascular safety assessment in rats.

Respiratory Assessment in Rodents

While the Yamamoto et al. (2014) paper mentions a wider safety margin for bronchoconstriction, the specific experimental protocol used for this assessment is not detailed.[1][2] Generally, such studies in rodents involve placing the animals in a whole-body plethysmography chamber to measure respiratory parameters like tidal volume, respiratory rate, and airway resistance before and after drug administration.

Discussion and Conclusion

The currently available data suggests that this compound has a favorable safety profile in rodents, particularly when compared to less selective S1P receptor modulators. Its selectivity for S1P1 and S1P5 receptors appears to translate into a reduced risk of bradycardia, a significant clinical concern with first-generation S1P modulators.[1][2] The lack of publicly available comprehensive toxicology data, including acute and repeat-dose toxicity studies, as well as genotoxicity and carcinogenicity assessments, limits a complete risk assessment. The information presented herein is based on the published literature and may not encompass the full preclinical safety data package submitted for regulatory review. Further disclosure of these data would be necessary for a complete and independent evaluation of the safety profile of this compound.

References

- 1. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]

- 2. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine 1-Phosphate Receptor 5 (S1P5) Deficiency Promotes Proliferation and Immortalization of Mouse Embryonic Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with ASP-4058 Hydrochloride

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experiments with ASP-4058 hydrochloride, a selective sphingosine-1-phosphate (S1P) receptor 1 and 5 agonist. The information is intended for researchers, scientists, and drug development professionals working on novel immunomodulatory therapies, particularly for autoimmune diseases like multiple sclerosis.

Introduction

ASP-4058 is a next-generation, orally bioavailable agonist of the S1P1 and S1P5 receptors.[1] Its mechanism of action involves the modulation of lymphocyte trafficking and potentially direct effects within the central nervous system (CNS).[2] By activating S1P1 on lymphocytes, ASP-4058 leads to their sequestration in secondary lymphoid organs, reducing their infiltration into sites of inflammation. Its agonism on S1P5, which is expressed on oligodendrocytes, suggests a potential for neuroprotective effects.[3] Preclinical studies have demonstrated its efficacy in rodent models of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis.[2] Notably, ASP-4058 has shown a wider safety margin concerning bradycardia and bronchoconstriction compared to the non-selective S1P receptor agonist, fingolimod.[2]

Mechanism of Action

ASP-4058 selectively targets S1P1 and S1P5 receptors. The binding to S1P1 on lymphocytes prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes available to mount an inflammatory response in the CNS. The activation of S1P5 on CNS-resident cells like oligodendrocytes may contribute to myelin protection and repair.

Figure 1: Simplified signaling pathway of ASP-4058.

Data Presentation

Efficacy in a Rat Model of EAE

The efficacy of ASP-4058 was evaluated in a Lewis rat model of EAE. Oral administration of this compound once daily for 21 days resulted in a dose-dependent reduction in the clinical score.

| Treatment Group | Dose (mg/kg) | Mean Cumulative Clinical Score (Day 0-21) |

| Vehicle | - | 15.5 ± 0.619 |

| ASP-4058 HCl | 0.03 | 15.5 ± 1.48 |

| ASP-4058 HCl | 0.1 | 9.50 ± 2.17 |

| ASP-4058 HCl | 0.3 | 1.17 ± 1.17 |

| Data from Yamamoto R, et al. PLoS One. 2014.[4] |

Efficacy in a Mouse Model of Relapsing-Remitting EAE

In a relapsing-remitting EAE model in SJL mice, daily oral administration of ASP-4058 from day 12 to day 45 post-immunization maintained the clinical score at a low level.

| Treatment Group | Dose (mg/kg) | Mean Cumulative Clinical Score (Day 18-45) |

| Vehicle | - | N/A |

| ASP-4058 HCl | 0.1 | 6.90 ± 2.85 |

| ASP-4058 HCl | 0.3 | 5.60 ± 2.21 |

| Data from Yamamoto R, et al. PLoS One. 2014.[4] |

Experimental Protocols

The following protocols are based on the methodologies described by Yamamoto R, et al. in PLoS One, 2014.[1][5][2][4]

Animal Models

-

Rats: Male Lewis rats.[2]

-

Mice: Female SJL/J mice.[2]

-

All animals should be housed in a specific-pathogen-free environment and allowed to acclimatize for at least one week before the start of the experiments.

EAE Induction in Lewis Rats (Active Immunization)

-

Antigen Emulsion Preparation:

-

Prepare a 1:1 emulsion of guinea pig myelin basic protein (MBP) in complete Freund's adjuvant (CFA) containing Mycobacterium tuberculosis.

-

-

Immunization:

-

On day 0, immunize male Lewis rats with a single subcutaneous injection of the antigen emulsion into the footpad.

-

-

Clinical Scoring:

-

Monitor the animals daily for clinical signs of EAE starting from day 7 post-immunization.

-

Use a standardized scoring system (e.g., 0 = no signs; 1 = tail limpness; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = moribund or dead).

-

Relapsing-Remitting EAE Induction in SJL/J Mice

-

Antigen Emulsion Preparation:

-

Prepare a 1:1 emulsion of proteolipid protein (PLP) 139-151 peptide in CFA.

-

-

Immunization:

-

On day 0, immunize female SJL/J mice subcutaneously at two sites on the flank with the antigen emulsion.

-

-

Pertussis Toxin Administration:

-

Administer pertussis toxin intravenously on days 0 and 2 post-immunization to facilitate the entry of inflammatory cells into the CNS.[6]

-

-

Clinical Scoring:

-

Monitor and score the mice daily for clinical signs of EAE as described for the rat model.

-

Drug Administration

-

Formulation:

-

Prepare this compound in a vehicle suitable for oral gavage (e.g., 10% DMSO in corn oil).[1]

-

-

Dosing Regimen:

-

Prophylactic treatment (Rats): Administer this compound or vehicle orally once daily for 21 consecutive days, starting from the day of immunization (day 0).

-

Therapeutic treatment (Mice): Administer this compound or vehicle orally once daily from day 12 to day 45 post-immunization.

-

Figure 2: Experimental workflows for EAE models.

Safety Pharmacology Assessment

-

Cardiovascular Monitoring (Bradycardia):

-

Use telemetry-implanted conscious animals (e.g., Sprague-Dawley rats) to continuously monitor heart rate and blood pressure.

-

Record baseline data before drug administration.

-

Administer a single oral dose of this compound and monitor cardiovascular parameters for at least 24 hours.

-

-

Respiratory Monitoring (Bronchoconstriction):

-

Use whole-body plethysmography to measure respiratory function in conscious animals (e.g., guinea pigs).

-

Measure enhanced pause (Penh) as an indicator of bronchoconstriction.

-

Administer the test compound and a bronchoconstrictor (e.g., histamine) and record the changes in respiratory parameters.

-

Concluding Remarks

This compound demonstrates significant efficacy in rodent models of EAE, suggesting its potential as a therapeutic agent for multiple sclerosis. The provided protocols offer a framework for conducting in vivo studies to further investigate its pharmacological properties. The favorable safety profile of ASP-4058, particularly the reduced risk of bradycardia and bronchoconstriction compared to less selective S1P modulators, warrants further investigation in preclinical and clinical settings.

References

- 1. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]